(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
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Overview
Description
(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities. This particular compound features a fluorophenyl group, a chloro substituent, and a methylsulfanyl group attached to a pyrimidine ring, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction where a fluorophenyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and chloro groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a fluorine atom on the pyrimidine ring.
Chloropyrimidines: Compounds with similar chloro substituents on the pyrimidine ring.
Methylsulfanylpyrimidines: Compounds with a methylsulfanyl group on the pyrimidine ring.
Uniqueness: (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJSRNBQMPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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